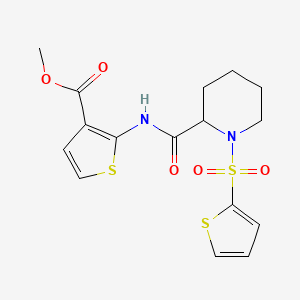

![molecular formula C21H23N3O4S2 B2416028 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide CAS No. 865176-05-2](/img/structure/B2416028.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazole, which is a type of heterocyclic compound. Heterocycles are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The benzo[d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The allyl group attached to the benzothiazole ring could potentially participate in allylic activation and substitution reactions .Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo a variety of reactions, including cycloaddition reactions . The specific reactions would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Benzo[d]thiazole derivatives generally have high oxidative stability .Scientific Research Applications

- The compound exhibits potential in metal-free photocatalyzed allylic silylation reactions. Traditional methods for synthesizing allylsilanes often rely on toxic transition-metal catalysts or stoichiometric metal reagents. However, this compound enables visible light-induced radical allylic silylation of allyl acetates and chlorides without the need for such reagents or catalysts . This environmentally benign approach produces functionalized allylsilanes with high stereoselectivity.

- Allyl sulfones can be synthesized via electrochemical sulfonation of allyl trifluoroborates. This process involves radical addition to the alkene followed by elimination of the trifluoroborate moiety, providing access to various substituted allyl sulfones .

Photocatalysis and Allylic Silylation

Electrochemical Synthesis

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-butoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-3-5-13-28-16-8-6-15(7-9-16)20(25)23-21-24(12-4-2)18-11-10-17(30(22,26)27)14-19(18)29-21/h4,6-11,14H,2-3,5,12-13H2,1H3,(H2,22,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYKRCJGEUNBLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)

![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B2415949.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)

![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)

![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2415956.png)

![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2415963.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)

![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)